Tedizolid Pyrophosphate Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tedizolid phosphate, a prodrug of tedizolid, represents a novel oxazolidinone with potent activity against Gram-positive pathogens, including strains resistant to linezolid. It is converted in the serum into the active drug tedizolid (TR-700), inhibiting protein synthesis through its action on bacterial ribosomes. Tedizolid phosphate has been developed and recently approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) (Kanafani & Corey, 2012); (Zhanel et al., 2015).

Synthesis Analysis

Tedizolid is synthesized through a multistep process involving the Suzuki coupling reaction, which yields tedizolid with a high degree of purity and efficiency. The process explores the borylation reaction and subsequent coupling to produce tedizolid, followed by phosphorylation to yield tedizolid phosphate (Zhu Yizhong et al., 2015).

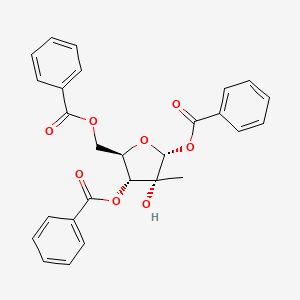

Molecular Structure Analysis

Tedizolid's molecular structure is characterized by a modified side chain at the C-5 position of the oxazolidinone nucleus, which confers activity against certain linezolid-resistant pathogens. The optimized C- and D-ring system improves potency through additional binding site interactions. This molecular arrangement is crucial for its activity against a broad spectrum of Gram-positive bacteria, including drug-resistant phenotypes (Zhanel et al., 2015).

Chemical Reactions and Properties

Tedizolid phosphate undergoes rapid conversion by nonspecific phosphatases to the biologically active moiety tedizolid. It demonstrates potent inhibition of bacterial protein synthesis by binding to 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome. Tedizolid's mechanism of action and low spontaneous frequency of resistance development highlight its chemical properties conducive to treating infections caused by Gram-positive organisms (Ong et al., 2014).

Physical Properties Analysis

The pharmacokinetics of tedizolid phosphate demonstrate high oral bioavailability, a long terminal half-life, and a rapid time to maximum concentration. These physical properties, along with its excretion primarily as tedizolid sulfate through fecal routes, support its once-daily dosing regimen (Ong et al., 2014).

Chemical Properties Analysis

Tedizolid phosphate's chemical properties, such as its rapid conversion to tedizolid and its potent activity against Gram-positive pathogens, underscore its effectiveness. Additionally, tedizolid's ability to inhibit the production of staphylococcal toxins in a rabbit model of MRSA necrotizing pneumonia further illustrates its chemical utility in combating bacterial infections (Le et al., 2017).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

- Tedizolid phosphate is investigated for its pharmacokinetics, showing high oral bioavailability and suitability for both intravenous and oral administration (Flanagan et al., 2014).

- The pharmacokinetics of tedizolid after oral administration, in both single and multiple doses, have been studied, with findings indicating a consistent profile, important for clinical application (Flanagan et al., 2013).

Antimicrobial Activity

- Tedizolid has potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains, due to its unique molecular structure and mechanism of action (Zhanel et al., 2015).

- The compound shows enhanced potency compared to other oxazolidinones, making it a strong candidate for treating complicated skin and skin structure infections (Kanafani & Corey, 2012).

Pharmacodynamics and Efficacy

- Tedizolid demonstrates a pharmacodynamic parameter closely associated with its efficacy, supporting its use in bacterial skin and skin structure infections at a lower dose compared to other treatments (Flanagan et al., 2014).

- It has shown non-inferiority to linezolid in clinical trials for treating acute bacterial skin and skin structure infections, indicating its potential as a more effective therapeutic option (Burdette & Trotman, 2015).

Metabolism and Excretion

- Studies on the absorption, distribution, metabolism, and excretion of tedizolid phosphate reveal its rapid conversion to the active moiety tedizolid and predominant fecal excretion, distinguishing it from other antibacterials (Ong et al., 2014).

Potential in Treating Intracranial Infections

- The penetration of tedizolid into cerebrospinal fluid has been explored, suggesting its potential application in treating intracranial infections (Gu et al., 2019).

Clinical Applications

- Clinical trials have shown tedizolid phosphate's efficacy in acute bacterial skin and skin structure infections, establishing its role in treating serious Gram-positive infections (Rybak & Roberts, 2015).

Pharmacokinetics in Special Populations

- Pharmacokinetic studies in subjects with renal or hepatic impairment indicate that tedizolid phosphate does not require dose adjustment for these conditions, demonstrating its broad applicability (Flanagan et al., 2014).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1239662-48-6 |

|---|---|

Produktname |

Tedizolid Pyrophosphate Ester |

Molekularformel |

C₁₇H₁₇FN₆O₉P₂ |

Molekulargewicht |

530.3 |

Synonyme |

P-[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl Ester Diphosphoric Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)